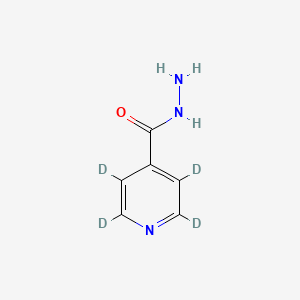

Acetylisoniazid-d4

Description

The Foundational Role of Stable Isotope Labeling in Modern Chemical and Biological Research

Stable isotope labeling involves the incorporation of stable isotopes—variants of an element with the same number of protons but a different number of neutrons—into molecules studysmarter.co.uk. These isotopes are non-radioactive and chemically identical to their natural counterparts, allowing them to be traced through complex biological or chemical systems without altering the fundamental properties of the molecule studysmarter.co.uknih.govnumberanalytics.comcreative-proteomics.com. This technique is indispensable for a wide array of research applications, including metabolic studies, quantitative proteomics, and the investigation of reaction mechanisms and kinetics studysmarter.co.uknih.govcreative-proteomics.comveeprho.com.

Significance of Deuterium (B1214612) Substitution for Enhanced Research Capabilities

Deuterium (D or ²H) is a stable isotope of hydrogen, distinguished by the presence of an extra neutron in its nucleus creative-proteomics.comveeprho.comresearchgate.netsplendidlab.comansto.gov.au. The substitution of hydrogen atoms with deuterium in a molecule, a process known as deuteration, offers unique advantages for research and drug development researchgate.netsplendidlab.com. The most significant of these is the kinetic isotope effect (KIE), which arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond researchgate.netresearchgate.netresearchgate.net. This increased bond strength can lead to slower rates of chemical or enzymatic cleavage, thereby influencing metabolic pathways and reaction kinetics veeprho.comsilantes.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Deuteration can result in several beneficial outcomes for drug candidates:

Altered Pharmacokinetics: Deuterated compounds often exhibit reduced clearance rates and prolonged half-lives due to slower metabolism veeprho.comsilantes.comresearchgate.net. This can lead to increased systemic exposure and potentially allow for less frequent dosing researchgate.net.

Improved Metabolic Profiles: Deuteration can redirect metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites silantes.comresearchgate.netresearchgate.net.

These properties make deuterium-labeled compounds valuable tools for understanding drug metabolism and pharmacokinetics (DMPK) and for developing "deuterated drugs" with potentially improved therapeutic profiles veeprho.comsilantes.comsplendidlab.comansto.gov.auresearchgate.net.

Isoniazid-d4 as a Probing Tool and Deuterated Analogue in Isoniazid (B1672263) Research

Isoniazid-d4 (also known as INH-d4) is a specific example of a deuterated compound, where four hydrogen atoms in the Isoniazid molecule have been replaced by deuterium nih.govmedchemexpress.commedchemexpress.com. Isoniazid itself is a critical first-line medication for tuberculosis, acting as a prodrug that requires activation by a bacterial enzyme to exert its bactericidal effect nih.govresearchgate.net.

In pharmaceutical research, Isoniazid-d4 primarily serves as a crucial internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govveeprho.comresearchgate.netnih.govmedchemexpress.comresearchgate.netsphinxsai.comjapsonline.comresearchgate.net. Its role as an internal standard is vital for accurately quantifying Isoniazid and its metabolites (such as acetyl-isoniazid) in biological matrices like serum and urine nih.govresearchgate.netnih.govresearchgate.netsphinxsai.comjapsonline.comresearchgate.net. This precise quantification is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and assessing patient adherence to treatment regimens nih.govnih.govmedchemexpress.comresearchgate.netsphinxsai.comjapsonline.com.

Contextualizing Isoniazid-d4 within Drug Discovery and Development Paradigms

The application of Isoniazid-d4 aligns directly with established drug discovery and development paradigms. Deuterated compounds are widely employed as tracers for quantitative analysis throughout the drug development process, aiding in the characterization of ADME properties and metabolic pathways veeprho.comsilantes.com. The "deuterium switch" strategy, which involves creating deuterated versions of existing drugs, leverages the extensive clinical and preclinical data available for the parent compound, potentially accelerating development timelines, reducing costs, and providing new patentable entities musechem.comresearchgate.netsplendidlab.comansto.gov.au.

Isoniazid-d4’s function as an internal standard is fundamental to these development processes. By enabling accurate and sensitive measurement of Isoniazid and its metabolites, it supports critical studies such as:

Pharmacokinetic Profiling: Understanding how the drug is absorbed, distributed, metabolized, and eliminated in the body nih.govveeprho.comsilantes.comresearchgate.net.

Bioequivalence Studies: Comparing the bioavailability of different formulations or generic versions of a drug.

Metabolic Pathway Elucidation: Identifying and quantifying metabolites to understand drug transformation and potential toxicity researchgate.net.

Therapeutic Drug Monitoring: Ensuring that drug concentrations remain within the therapeutic window to maximize efficacy and minimize adverse effects.

The use of Isoniazid-d4 in these analytical workflows directly contributes to the rigorous data generation required for regulatory submissions and the successful translation of drug candidates from laboratory research to clinical application nih.govnih.govmedchemexpress.commedchemexpress.comresearchgate.net.

Compound List

| Compound Name | Synonyms |

| Isoniazid | INH; Isonicotinic acid hydrazide; Isonicotinic hydrazide |

| Isoniazid-d4 | INH-d4; Isonicotinic acid hydrazide-d4; Isonicotinic hydrazide-d4 |

| Acetyl-isoniazid | AcINH |

| Acetyl-isoniazid-d4 | AcINH-d4 |

Data Tables

Table 1: Analytical Method Parameters for Isoniazid Quantification in Urine

This table summarizes key parameters for a validated LC-MS/MS method used to quantify Isoniazid and its metabolite in urine, utilizing Isoniazid-d4 as an internal standard nih.govnih.govresearchgate.net.

| Analyte | Internal Standard | Analytical Range (µg/mL) | Method | LLOQ Signal-to-Noise Ratio |

| Isoniazid (INH) | Isoniazid-d4 | 0.234–30.0 | LC-MS/MS | 7.07 |

| Acetyl-isoniazid (AcINH) | Acetyl-isoniazid-d4 | 0.234–30.0 | LC-MS/MS | 6.23 |

Table 2: Calibration Curve Ranges for Anti-Tuberculosis Drugs in Serum

This table highlights the calibration ranges established for several first-line anti-tuberculosis drugs, including Isoniazid, when analyzed using LC-MS/MS with stable isotope-labeled internal standards researchgate.netresearchgate.net.

| Analyte | Calibration Range (mg/L) | Method |

| Isoniazid | 0.2–8.0 | LC-MS/MS |

| Ethambutol | 0.2–8.0 | LC-MS/MS |

| Pyrazinamide | 2.0–80 | LC-MS/MS |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXWMOHMRWLFEY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662042 | |

| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774596-24-6 | |

| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Applications of Isoniazid D4

Quantitative Bioanalysis Employing Mass Spectrometry (MS) Techniques

Mass spectrometry (MS), especially in conjunction with liquid chromatography (LC-MS/MS), is a cornerstone for the quantitative analysis of drugs and their metabolites in biological samples. Isoniazid-d4 is instrumental in enhancing the reliability and accuracy of these analyses.

Utility as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Isoniazid-d4 is widely recognized and utilized as a stable isotope-labeled internal standard (IS) in quantitative bioanalytical methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) medchemexpress.commedchemexpress.com. Its primary function is to facilitate the accurate quantification of Isoniazid (B1672263) (INH) and its related metabolites, such as acetyl-isoniazid (AcINH), in diverse biological matrices like urine and plasma nih.govresearchgate.netuct.ac.zamdpi.comjapsonline.comulb.ac.beresearchgate.netresearchgate.net.

The incorporation of deuterated internal standards like Isoniazid-d4 is crucial for compensating for potential variations that may occur during sample preparation, extraction, ionization efficiency, and detection within the LC-MS/MS workflow nih.govresearchgate.netuct.ac.zamdpi.comjapsonline.comulb.ac.beresearchgate.netresearchgate.netnih.govjove.com. By exhibiting similar chemical and physical properties to the analyte but possessing a distinct mass, Isoniazid-d4 allows for the correction of signal fluctuations. This parallel behavior ensures that any variations affecting the analyte also affect the internal standard in a similar manner, thereby improving the accuracy and precision of the quantitative measurements medchemexpress.commedchemexpress.comnih.gov. Isoniazid-d4 has also been successfully integrated into multiplexed analytical methods designed for the simultaneous quantification of multiple anti-tuberculosis drugs, underscoring its versatility in complex analytical workflows uct.ac.zajapsonline.comulb.ac.beresearchgate.netresearchgate.net.

Table 1: Applications of Isoniazid-d4 as an Internal Standard in LC-MS/MS

| Study Reference(s) | Biological Matrix | Analyte(s) Quantified | Analytical Technique | Purpose of Study |

| nih.govresearchgate.net | Human Urine | Isoniazid, Acetyl-isoniazid | LC-MS/MS | Monitoring adherence to INH therapy |

| uct.ac.za | Human Plasma | INH, RIF, PZA, EMB, AcINH, desRIF | LC-MS/MS | Simultaneous quantification of first-line anti-TB drugs and metabolites |

| mdpi.com | Human Plasma | INH, AcINH, Isonicotinic acid, Hydrazine (B178648), Acetylhydrazine | LC-MS/MS | Pharmacokinetic profiling and therapeutic drug monitoring in TB patients |

| japsonline.com | Rat Plasma | EMB, INH, PZA, RIF | LC-MS/MS | Development of a validated method for simultaneous quantification of anti-TB drugs |

| ulb.ac.be | Human Plasma | INH, RIF, PZA, EMB, AcINH, plus second-line drugs | LC-MS/MS | Simultaneous quantification of multiple anti-TB drugs |

| researchgate.net | Human Serum | Isoniazid, Pyrazinamide, Ethambutol | LC-MS/MS | Therapeutic drug monitoring and pharmacokinetic studies |

| researchgate.net | Human Serum | INH, RIF, EMB, PZA | LC-MS/MS | Simultaneous quantification of first-line anti-TB drugs |

Contributions to Enhanced Reproducibility and Mitigation of Matrix Effects in Assays

A significant analytical challenge encountered in LC-MS/MS bioanalysis is the phenomenon of matrix effects, which can manifest as ion suppression or enhancement. These effects, caused by co-eluting endogenous compounds present in biological samples, can substantially impact the accuracy and reproducibility of analyte quantification nih.govacademicjournals.org. The strategic use of stable isotope-labeled internal standards, such as Isoniazid-d4, is a primary and effective approach to mitigate these matrix-induced variations nih.govresearchgate.netnih.govacademicjournals.org.

Due to its similar physicochemical properties and co-elution with Isoniazid, Isoniazid-d4 experiences comparable matrix-induced ionization variations nih.govresearchgate.netnih.govacademicjournals.org. This parallel response to the complex biological matrix ensures that the ratio of the analyte's signal to the internal standard's signal remains relatively constant, effectively correcting for any ionization suppression or enhancement. Consequently, this leads to a marked improvement in assay reproducibility and robustness nih.govresearchgate.netacademicjournals.org. Method validation procedures rigorously assess matrix effects, and studies have consistently demonstrated that the inclusion of Isoniazid-d4 contributes significantly to the reliability and consistency of analytical results obtained from biological samples nih.govresearchgate.netmdpi.com.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and characterization. While Isoniazid-d4 is primarily used for its mass difference in MS, its presence in chemical studies can involve NMR for confirmation and characterization.

Facilitating Structural Elucidation and Providing Distinct Spectroscopic Signatures

Although Isoniazid-d4 is not typically the primary subject of de novo structural elucidation in the same manner as a novel synthesized compound, its preparation and subsequent use in research studies often necessitate standard spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) scielo.brnih.govmdpi.commdpi.com. NMR spectroscopy, frequently employing deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (B120146) (CD3OD), is a routine method for confirming the identity and purity of synthesized compounds, including Isoniazid derivatives or its metal complexes scielo.brnih.govmdpi.commdpi.comscielo.br.

The presence of deuterium (B1214612) atoms within Isoniazid-d4 imparts a distinct spectroscopic signature. In proton (¹H) NMR spectra, the positions where deuterium atoms are incorporated will not resonate, potentially simplifying complex spectra or serving to confirm the precise location of isotopic labeling wikipedia.orgsigmaaldrich.comhuji.ac.il. Similarly, in ¹³C NMR, carbon atoms directly bonded to deuterium may exhibit a minor isotopic shift. However, the principal utility of deuterium labeling in NMR often lies in verifying the success and specificity of the deuteration process itself wikipedia.orgsigmaaldrich.com. NMR is widely regarded as a definitive technique for structural elucidation, often complementing or validating findings derived from mass spectrometry, particularly in instances where mass spectrometry fragmentation patterns might yield ambiguous structural assignments hyphadiscovery.com.

Table 2: NMR Spectroscopy in Studies Involving Isoniazid and its Derivatives

| NMR Technique(s) | Deuterated Solvent(s) Used | Primary Application/Purpose | Reference(s) |

| ¹H NMR, ¹³C NMR | DMSO-d6 | Characterization of synthesized silver complex of Isoniazid; confirming coordination sites | scielo.brscielo.br |

| ¹H NMR, ¹³C NMR, ¹¹B NMR | C5D5N, CD3OD | Characterization of novel Isoniazid-carborane hybrids | nih.gov |

| ¹H NMR | DMSO-d6 | Analysis of polymers in nanoparticle formulations | mdpi.com |

| ¹H NMR, ¹³C NMR | DMSO-d6 | Structural confirmation of Isoniazid-linked sulfonate esters | mdpi.com |

| General NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) | Various deuterated solvents | Standard structural elucidation and metabolite identification; confirming structures assigned by MS/MS | hyphadiscovery.comnih.gov |

Advanced Natural Abundance Deuterium 2D NMR Studies

Deuterium (²H) NMR spectroscopy, including advanced two-dimensional (2D) techniques, represents a sophisticated analytical approach for investigating molecular dynamics, orientation, and structural properties, particularly within ordered or solid-state systems wikipedia.orgresearchgate.net. Natural abundance ²H NMR offers the capability to probe molecular motion and orientation distributions by analyzing the quadrupolar splitting of carbon-deuterium (C-D) bonds in relation to the applied magnetic field wikipedia.orgresearchgate.net.

While Isoniazid-d4 is specifically synthesized with deuterium labeling for quantitative analytical purposes, the fundamental principles of ²H NMR are applicable to any deuterated compound. The ²H NMR spectrum of Isoniazid-d4 would indeed serve to confirm the presence and precise location of the incorporated deuterium atoms, thereby verifying the success of the deuteration process wikipedia.orgsigmaaldrich.com. However, the literature reviewed does not detail specific advanced 2D NMR studies that have focused on Isoniazid-d4 utilizing natural abundance deuterium. The predominant application of Isoniazid-d4 in analytical chemistry leverages its distinct mass for detection in mass spectrometry rather than its ²H NMR spectral characteristics.

Role in Metabolomics Research

In the field of metabolomics, which aims to comprehensively study the small molecule profiles of biological systems, stable isotope-labeled compounds such as Isoniazid-d4 are indispensable tools. They function as internal standards, enabling the accurate and precise quantification of both endogenous metabolites and exogenous compounds, including drugs and their metabolic products medchemexpress.comharvard.edunih.gov.

Isoniazid-d4 can be effectively employed to trace the metabolic pathways of Isoniazid within an organism or to quantify the levels of Isoniazid and its metabolites in biological samples medchemexpress.comharvard.edunih.gov. Research studies have utilized deuterated Isoniazid (d4-INH) in metabolomic approaches to investigate the impact of Isoniazid on cellular metabolic profiles. For instance, d4-INH has been used to track the formation of deuterated metabolites, such as D4-Inic-CoA, which are indicative of Isoniazid's metabolic activity nih.govnih.gov. The strategic use of such isotopically labeled compounds allows researchers to reliably differentiate between naturally occurring metabolites and the administered drug or its derivatives, thereby ensuring accurate quantitative analysis within complex biological matrices medchemexpress.com. This capability is paramount for gaining a deeper understanding of drug metabolism, identifying novel metabolic pathways, and assessing drug efficacy or potential toxicity through a comprehensive analysis of an organism's metabolic state.

Table 3: Role of Isoniazid-d4 in Metabolomics Research

| Study Reference(s) | Biological Matrix | Analyte/Focus | Research Goal |

| nih.gov | HepG2 cells | D4-Inic-CoA (metabolite of d4-INH) | Investigating Isoniazid-induced histone modification and its metabolic cofactor |

| harvard.edu | Human TB samples | Isoniazid metabolites, hydrazones | Metabolomic analysis in human TB to identify novel metabolites |

| nih.gov | Mouse Liver | Isoniazid and its metabolites, various endogenous metabolites | Exploring acute effects of Isoniazid overdose on endobiotic homeostasis using untargeted metabolomics |

Compound List:

Isoniazid (INH)

Isoniazid-d4 (INH-d4)

Acetyl-isoniazid (AcINH)

Acetyl-isoniazid-d4 (AcINH-d4)

Isonicotinic acid

Isonicotinic acid-d4

Rifampicin (B610482) (RIF)

Rifampicin-d8 (RIF-d8)

Pyrazinamide (PZA)

Pyrazinamide-15N,d3 (PZA-15N,d3)

Pyrazinamide-D3 (PZA-D3)

Ethambutol (EMB)

Ethambutol-d4 (EMB-d4)

Rifabutin

Rifabutin-d6

Levofloxacin

Levofloxacin-13C1-d3

Moxifloxacin

Moxifloxacin-d5

Linezolid

Linezolid-d8

Bedaquiline

Bedaquiline-d6

25-desacetyl rifampicin (desRIF)

25-desacetyl rifampicin-d3 (B1140610) (desRIF-d3)

Hydrazine

Acetylhydrazine

6-methyl nicotinic acid

Tracing Intricate Metabolic Fluxes and Biochemical Pathways

Isoniazid-d4, a deuterated analog of isoniazid, serves as a valuable tool for tracing metabolic fluxes and elucidating biochemical pathways within biological systems. By incorporating deuterium atoms (²H) into the isoniazid molecule, researchers can track its transformation and incorporation into various metabolic intermediates and end-products. This stable isotope labeling allows for sensitive detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The principle behind using Isoniazid-d4 in metabolic flux analysis (MFA) involves administering the labeled compound to a biological system (e.g., cell cultures, animal models). As isoniazid is metabolized, the deuterium label is carried along with the molecular fragments, enabling the mapping of metabolic routes and the quantification of flux rates through specific pathways mdpi.comcreative-proteomics.combiorxiv.org. This approach is crucial for understanding how isoniazid affects cellular metabolism and for identifying compensatory or alternative metabolic routes that may arise in response to drug exposure nih.gov. For instance, stable isotope tracing can reveal the utilization of specific substrates and the dynamic changes in metabolic network activity, providing insights into the drug's mechanism of action and its impact on cellular homeostasis mdpi.comresearchgate.net.

Elucidation of Drug Metabolite Structures through Isotopic Labeling

Isotopic labeling with deuterium, as employed in Isoniazid-d4, is a powerful strategy for the structural elucidation of drug metabolites mdpi.comnih.govdoi.orgmdpi.com. When isoniazid is metabolized, it forms various derivative compounds, or metabolites. The presence of deuterium atoms in these metabolites provides a distinct mass shift that can be readily detected and distinguished from endogenous compounds or metabolites of unlabeled isoniazid using mass spectrometry mdpi.comdoi.org.

The mass difference introduced by deuterium allows for the identification of metabolites that might otherwise be difficult to detect or differentiate from similar molecular structures. Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are commonly coupled with isotopic labeling to achieve high sensitivity and specificity in metabolite identification nih.govnih.govdiva-portal.orgnih.govnih.gov. The characteristic mass-to-charge ratio (m/z) of the parent ion and its fragment ions, altered by the presence of deuterium, provides critical information for confirming the structure of a metabolite mdpi.comdoi.orgmdpi.comnih.gov.

Furthermore, NMR spectroscopy can complement MS by providing detailed structural information. Deuterium-labeled compounds exhibit unique NMR signals, allowing for the confirmation of isotopic enrichment and the precise localization of deuterium atoms within the metabolite structure doi.orgresearchgate.net. This combined approach of isotopic labeling with advanced spectroscopic techniques is essential for unambiguously identifying novel metabolites and understanding the complete metabolic profile of a drug nih.govdoi.orgresearchgate.net. For example, the presence of deuterium in specific positions can confirm the site of metabolic modification, such as hydroxylation or acetylation, thereby aiding in the elucidation of metabolic pathways mdpi.commdpi.comnih.gov.

Integration with Other Chromatographic and Spectroscopic Methods

Isoniazid-d4 is frequently integrated with a suite of advanced chromatographic and spectroscopic methods to maximize its analytical utility. The combination of stable isotope labeling with techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is standard practice for sensitive and specific detection and quantification of isoniazid and its metabolites mdpi.comnih.govdiva-portal.orgnih.govnih.govnih.govunesp.brsymeres.comscispace.comnih.govresearchgate.net.

LC-MS/MS, in particular, is a cornerstone in drug metabolism studies, leveraging the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry nih.govdiva-portal.orgnih.govnih.gov. When Isoniazid-d4 is used as an internal standard in LC-MS/MS assays, it provides a more accurate quantification of the parent drug by compensating for variations in sample preparation, extraction efficiency, and ionization suppression nih.govnih.govscispace.com. The mass difference between Isoniazid-d4 and unlabeled isoniazid ensures distinct detection channels, enhancing assay specificity and robustness nih.govnih.govscispace.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially when coupled with stable isotope labeling, offers complementary structural information that is often indispensable for definitive metabolite identification doi.orgresearchgate.netresearchgate.net. While MS provides mass and fragmentation data, NMR can elucidate the precise arrangement of atoms and the location of isotopic labels within a molecule, helping to resolve ambiguities in structural assignments doi.orgresearchgate.net.

The integration of Isoniazid-d4 with these analytical platforms facilitates:

Quantitative Analysis: Accurate determination of isoniazid and its metabolite concentrations in biological matrices, crucial for pharmacokinetic studies and therapeutic drug monitoring nih.govnih.govscispace.com.

Metabolite Profiling: Comprehensive identification of all drug-related compounds present in biological samples nih.govresearchgate.netnih.gov.

Pathway Analysis: Tracking the flow of labeled atoms through metabolic networks to understand drug disposition and metabolic transformations mdpi.comcreative-proteomics.combiorxiv.orgmdpi.com.

Structure Elucidation: Confirming the chemical structures of metabolites by leveraging the mass shift provided by deuterium labels mdpi.comdoi.orgmdpi.comnih.gov.

The synergy between stable isotope labeling and advanced analytical instrumentation enables researchers to gain a deeper understanding of drug behavior in biological systems, from absorption and distribution to metabolism and excretion researchgate.netsymeres.com.

Mechanistic Investigations Utilizing Isoniazid D4

Probing Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic studies in chemistry and biochemistry. They arise from the differences in vibrational frequencies between isotopologues, which lead to differences in bond strengths and, consequently, reaction rates. The substitution of hydrogen with deuterium (B1214612) (a primary KIE) is particularly useful when the C-H or N-H bond is involved in the rate-determining step of a reaction epfl.chlibretexts.orgnih.govresearchgate.netlibretexts.org. Isoniazid-d4, with its deuterium atoms on the pyridine (B92270) ring, is employed to investigate the role of this part of the molecule in enzymatic activation or target interaction.

Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step. For Isoniazid-d4, PKIEs would be relevant if the C-D bond cleavage on the pyridine ring were involved in the activation or inhibitory process. While direct PKIE studies specifically on Isoniazid-d4's activation by KatG or its interaction with InhA are not extensively detailed in the provided literature, the principle applies to understanding the fate of the molecule during its mechanism of action nih.gov.

Solvent Kinetic Isotope Effects (SKIEs) are observed when the solvent is isotopically labeled, such as using heavy water (D₂O) instead of H₂O. These effects can provide insights into the role of solvent molecules, particularly their participation in proton transfer or solvation of transition states epfl.chchem-station.comwikipedia.org. Studies involving deuterated solvents can help differentiate between reaction mechanisms where solvent participation is critical versus those where it is not.

KIEs are powerful tools for identifying the rate-limiting step (RLS) in a reaction. A significant primary KIE (kH/kD > 2) typically indicates that the bond cleavage involving the labeled atom is part of the RLS. Secondary KIEs, observed when the labeled atom is not directly involved in bond breaking but influences the transition state through electronic or steric effects, can also provide valuable mechanistic information libretexts.orgwikipedia.org.

In the context of isoniazid's action, studies on related enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (InhA) have utilized KIEs. For instance, kinetic isotope effects using deuterated substrates for InhA have helped characterize its transition state, suggesting that proton transfer plays a role in the catalytic mechanism psu.edunih.gov. While not directly using Isoniazid-d4, these studies establish the methodology for probing enzyme mechanisms where deuterated probes are instrumental.

Elucidation of Catalytic Pathways and Enzyme Action

Isoniazid (B1672263) is a prodrug, meaning it requires activation by a specific enzyme to exert its therapeutic effect. The primary enzyme responsible for isoniazid activation in Mycobacterium tuberculosis is the catalase-peroxidase enzyme KatG nih.govdrugbank.comunam.mx. Isoniazid-d4 can be used to track the metabolic fate and activation steps involving the deuterated molecule, providing insights into the catalytic pathways.

The activation of isoniazid by KatG involves a complex redox process, leading to the formation of reactive intermediates. These intermediates then interact with other cellular components, most notably the NAD cofactor, to form the ultimate inhibitory species. Studies investigating these interactions often employ labeled compounds to trace the molecular transformations.

Research has shown that isoniazid inhibits the enoyl-ACP reductase (InhA) by forming a covalent adduct with the NAD cofactor nih.govdrugbank.comunam.mxnih.govresearchgate.netatlasofscience.org. This INH-NAD adduct is a potent inhibitor of InhA, an enzyme crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. Investigating the dynamics of these enzyme-substrate interactions, including how mutations in InhA affect its binding with NADH and potential inhibitors, can be aided by using deuterated analogs like Isoniazid-d4 to monitor binding events and conformational changes plos.org.

A critical step in isoniazid's mechanism of action is the formation of the INH-NAD adduct. This adduct is formed when activated isoniazid species react with the NAD cofactor. The use of Isoniazid-d4 has been instrumental in confirming the structure of this adduct. By incubating Isoniazid-d4 with NAD in the presence of relevant enzymes or cellular fractions, researchers can specifically identify the deuterated adduct, thereby verifying the proposed reaction pathway nih.gov. Mass spectrometry analysis of the d4-INH-NAD adduct provides definitive evidence for the involvement of the isoniazid molecule in the formation of this inhibitory complex nih.govresearchgate.netjapsonline.comoup.com. The INH-NAD adduct has been characterized as a slow, tight-binding competitive inhibitor of InhA, with reported dissociation constants (Ki) in the picomolar range nih.govnih.govresearchgate.net.

Table 1: Kinetic Isotope Effects on InhA Activity

| Enzyme/Substrate | Isotope Label | KIE Value (kH/kD) | Significance | Reference |

| InhA (wild-type) | 4(S)-NADD | DV = 3.33 ± 0.10 | Indicates C-H bond cleavage is partially rate-limiting | psu.edu |

| InhA (wild-type) | 4(S)-NADD | DV/KDDCoA = 2.36 ± 0.52 | Suggests C-H bond cleavage is involved in substrate binding/catalysis | psu.edu |

| InhA (wild-type) | NADH | DV/KNADH = 1.97 ± 0.23 | Similar to DV/KDDCoA, indicating C-H bond involvement | psu.edu |

Note: While these values are from studies on InhA using deuterated substrates, they illustrate the type of data obtained when using isotopically labeled probes to understand enzyme mechanisms.

Understanding Molecular Interactions and Conformational Changes

Beyond its primary target InhA, isoniazid and its metabolites can engage in various molecular interactions within the cell. Using deuterated isoniazid can help track these interactions and potential conformational changes induced in target molecules or other cellular components. For example, studies have explored isoniazid's potential to induce post-translational modifications (PTMs) on host proteins, such as histone isonicotinylation, suggesting broader cellular interactions nih.gov. Isoniazid-d4 can be used in mass spectrometry-based approaches to identify and quantify these modified peptides, providing direct evidence of isoniazid's engagement with these targets and the resulting molecular changes nih.gov. Furthermore, the interaction of isoniazid with enzymes like cytochrome P450 can be influenced by its deuterium labeling, potentially affecting metabolic pathways and enzyme conformational dynamics researchgate.netscbt.com.

Table 2: Inhibition of InhA by the INH-NAD Adduct

| Inhibitor | Target Enzyme | Inhibition Type | Binding Mechanism | Ki Value (nM) | Reference |

| INH-NAD adduct | InhA | Competitive | Slow, tight-binding | 0.75 ± 0.08 | nih.govnih.govresearchgate.net |

| INH-NAD adduct | InhA | Competitive | Initial weak binding (K-1) | 16 ± 11 | nih.govnih.govresearchgate.net |

Note: These values represent the inhibitory potency of the INH-NAD adduct, a key intermediate formed from activated isoniazid.

Compound List

Isoniazid

Isoniazid-d4 (INH-d4)

Nicotinamide adenine (B156593) dinucleotide (NAD)

Isonicotinic acid

Isonicotinic acid-d4

4(S)-NADD

NADH

DD-CoA

KatG (catalase-peroxidase)

InhA (enoyl-ACP reductase)

Preclinical and in Vitro Metabolism Research with Isoniazid D4

Ex Vivo Investigations in Animal Tissue Samples

Deuterium-labeled compounds, such as Isoniazid-d4, are indispensable tools in preclinical research, particularly in ex vivo investigations of drug metabolism and pharmacokinetics within animal tissue samples. Isoniazid-d4 serves as a stable isotope-labeled internal standard, enabling highly accurate and precise quantification of the parent drug, isoniazid (B1672263), and its metabolites in complex biological matrices. This is critical for understanding how isoniazid is absorbed, distributed, and metabolized within specific tissues outside of a living organism.

In ex vivo studies, tissue samples are typically collected and processed (e.g., homogenized) before analysis. The addition of a known quantity of Isoniazid-d4 allows researchers to correct for potential losses during sample preparation and variations in instrument performance during analytical procedures like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standardization is paramount for generating reliable quantitative data, which is essential for pharmacokinetic modeling and elucidating metabolic pathways in specific tissue environments.

One example of such an application involves the analysis of isoniazid in zebrafish larvae homogenates. In these studies, Isoniazid-d4 is added to the processed tissue samples to serve as an internal standard for LC-MS/MS quantification. This methodology ensures the accuracy of isoniazid concentration measurements, providing insights into its disposition within the larval tissues. The detailed analytical parameters employed in such methods highlight the rigor required for ex vivo tissue analysis.

Analytical Parameters for Isoniazid Quantification in Ex Vivo Animal Tissue Samples Using Isoniazid-d4

| Parameter | Value / Description | Source |

| Analyte | Isoniazid | universiteitleiden.nl |

| Internal Standard | Isoniazid-d4 | universiteitleiden.nl |

| Sample Matrix | Zebrafish larvae homogenate | universiteitleiden.nl |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | universiteitleiden.nl |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | universiteitleiden.nl |

| Precursor Ion (Isoniazid) | m/z 252.1 (MH+) | universiteitleiden.nl |

| Fragment Ions (Isoniazid) | m/z 79.01, 121.01 | universiteitleiden.nl |

| Precursor Ion (Isoniazid-d4) | m/z 256.1 (MH+) | universiteitleiden.nl |

| Fragment Ions (Isoniazid-d4) | m/z 83.10, 124.96 | universiteitleiden.nl |

| Detection Limit (DL) | 0.5 ng/mL | universiteitleiden.nl |

| Lower Limit of Quantification | 1.75 ng/mL | universiteitleiden.nl |

| Sample Preparation | Homogenization, addition of Isoniazid-d4, snap-freezing, storage at -80°C | universiteitleiden.nl |

The use of Isoniazid-d4 in these analytical workflows is fundamental to obtaining precise and accurate data on isoniazid's behavior in ex vivo animal tissues, thereby contributing significantly to the understanding of its preclinical metabolic fate.

Compound List:

Isoniazid-d4

Isoniazid

Pharmacokinetic Modeling and Preclinical Assessment Using Isoniazid D4

Deployment of Deuterated Compounds as Stable Isotope Tracers in Pharmacokinetic Studies

Deuterated compounds, such as Isoniazid-d4, are valuable tools in pharmaceutical research and development, particularly in the field of pharmacokinetics. In these molecules, one or more hydrogen atoms are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. scispace.com This substitution creates a "heavy" version of the drug that is chemically almost identical to the parent compound but can be distinguished by its mass. This property allows Isoniazid-d4 to be used as a stable isotope tracer to study the absorption, distribution, metabolism, and excretion (ADME) of isoniazid (B1672263). researchgate.net

The use of stable isotope-labeled compounds, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitates a deeper understanding of a drug's disposition and its potential role in target organ toxicities. researchgate.net By administering a mixture of the deuterated (Isoniazid-d4) and non-deuterated (isoniazid) drug, researchers can simultaneously track the fate of both compounds in a biological system. This approach, often referred to as a "cassette" dose, allows for precise comparisons and helps to elucidate metabolic pathways and pharmacokinetic profiles with high accuracy. researchgate.net

Preclinical animal models are essential for understanding the pharmacokinetic properties of new drug candidates before human trials. Murine (mouse) and zebrafish larvae models are frequently used to assess the disposition of drugs like isoniazid. nih.govmdpi.com

Murine Models: The mouse is a common model for studying isoniazid pharmacokinetics. nih.gov In one study, deuterium-labeled isoniazid (d4-INH) was used to investigate the formation of an Isoniazid-NAD adduct in the livers of FVB/NJ mice. nih.gov Such studies allow for the precise tracking of the drug and its metabolites within specific organs. nih.gov Other research in BALB/c mice has established key pharmacokinetic parameters for isoniazid, demonstrating its linear pharmacokinetics and rapid absorption, with the time to maximum concentration (Cmax) ranging from 0.16 to 0.5 hours and a terminal half-life between 0.4 and 1.6 hours. nih.gov These foundational data, often gathered using stable isotope tracers for analytical precision, are critical for understanding the drug's behavior in vivo. nih.gov

| Parameter | Value Range | Animal Model |

| Time to Cmax | 0.16 - 0.5 hours | BALB/c Mice |

| Terminal Half-life | 0.4 - 1.6 hours | BALB/c Mice |

Data derived from single-dose pharmacokinetic studies of isoniazid in uninfected male BALB/c mice. nih.gov

Zebrafish Larvae: The zebrafish larva has emerged as a valuable model in tuberculosis research and translational pharmacology. nih.govuniversiteitleiden.nl It offers a powerful system for quantifying the exposure-response relationship of anti-tuberculosis drugs. nih.gov Studies with isoniazid in zebrafish larvae have shown that the internal blood concentration is significantly lower than the concentration in the external water in which the larvae are kept, reaching only about 20% of the external level. nih.gov This highlights the importance of directly measuring internal drug exposure to accurately link pharmacokinetics to pharmacodynamics. nih.govuniversiteitleiden.nl Researchers use pharmacokinetic-pharmacodynamic (PK-PD) modeling in this system to quantify the internal drug exposure over time and its effect on bacterial growth, providing insights that can be scaled to humans. nih.govresearchgate.net

Evaluation of Deuteration’s Influence on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug molecule. nih.gov This phenomenon is known as the kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking the C-D bond requires more energy, which can slow down the rate of chemical reactions, particularly enzymatic metabolic processes that involve the cleavage of this bond.

This slowing of metabolism can lead to several changes in a drug's pharmacokinetic profile:

Increased Bioavailability: By reducing first-pass metabolism, more of the drug can reach systemic circulation. researchgate.net

Increased Half-Life: A slower rate of metabolic clearance prolongs the time the drug remains in the body.

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through a metabolic pathway that is slowed by deuteration, its production can be decreased.

However, the extent of these effects is not always predictable and depends heavily on the specific drug, the site of deuteration, the enzymes involved, and the drug's primary clearance mechanisms. nih.govresearchgate.netnih.gov

The deuterium isotope effect has been shown to directly impact metabolic clearance and systemic half-life. A successfully designed deuterated compound may exhibit a notable increase in the area under the curve (AUC), a higher maximum concentration (Cmax), and a longer half-life, coupled with reduced clearance. nih.gov

For instance, a study on deuterated methadone (d9-methadone) in mice demonstrated significant alterations compared to its non-deuterated parent compound. Following intravenous administration, deuteration led to a 5.7-fold increase in AUC and a 4.4-fold increase in Cmax. Correspondingly, the clearance of d9-methadone was substantially reduced (0.9 L/h/kg) compared to non-deuterated methadone (4.7 L/h/kg). nih.gov

| Parameter | Methadone | d9-Methadone (Deuterated) | Fold Change |

| AUC (Area Under the Curve) | Base | 5.7x Increase | 5.7 |

| Cmax (Maximum Concentration) | Base | 4.4x Increase | 4.4 |

| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Decrease |

Comparative pharmacokinetic parameters of methadone and d9-methadone in CD-1 male mice. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling Applications

Physiologically-based pharmacokinetic (PBPK) modeling is a computational approach used to predict the ADME of drugs in different species and populations. asm.orgresearchgate.net These models integrate data on the drug's physicochemical properties with physiological information (e.g., organ blood flow, tissue volumes, and enzyme expression levels) to simulate concentration-time profiles in various tissues. asm.org

For isoniazid, PBPK models are particularly useful for mechanistically assessing the trade-off between its therapeutic efficacy and its potential for toxicity. researchgate.netnih.gov Isoniazid's metabolism is heavily influenced by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading to slow, intermediate, and fast acetylator phenotypes in the population. researchgate.netnih.gov PBPK models can simulate the pharmacokinetics of isoniazid and its metabolites for each NAT2 phenotype, helping to explore individualized dosing strategies that optimize treatment outcomes while minimizing adverse effects. asm.orgresearchgate.netnih.gov

The development of a reliable PBPK model for isoniazid involves several stages of establishment and rigorous validation. researchgate.netnih.gov Initially, a model is constructed using known physicochemical parameters of the drug and physiological data for the target population (e.g., human adults, pregnant women, or infants). nih.govnih.gov The model is then trained and optimized using existing clinical data from pharmacokinetic studies. nih.gov

Validation is a critical step to ensure the model's predictive accuracy. researchgate.net The model's performance is assessed by comparing its simulated outputs against a separate set of experimental or clinical data that was not used in its development. nih.govnih.gov Key pharmacokinetic parameters, such as the mean plasma area under the curve (AUC) and peak plasma concentration (Cmax), are compared between the simulation and the observed data. nih.gov The model is considered validated if the predictions meet predefined acceptance criteria, often requiring that the simulated values fall within a certain range (e.g., 1.25-fold) of the observed values. nih.govnih.gov Visual predictive checks are also used to graphically compare the distribution of observed data with the prediction intervals generated by the model. nih.gov

The accuracy of any PBPK model is fundamentally dependent on the quality of the data used for its development and validation. Data derived from studies using stable isotope tracers like Isoniazid-d4 are instrumental in this process.

This high-fidelity data is then used to refine and validate the PBPK model. By comparing the model's simulations against the robust data obtained from Isoniazid-d4 studies, modelers can identify discrepancies and adjust model parameters to better reflect the real-world biological system. nih.govnih.gov This iterative process of refinement using precise tracer-derived data enhances the model's predictive power, making it a more reliable tool for simulating isoniazid disposition in diverse populations and for designing individualized treatment regimens. nih.govdovepress.com

Population Pharmacokinetic (PopPK) Modeling Methodologies in Preclinical Contexts

As there is no available research on the use of Isoniazid-d4 in preclinical population pharmacokinetic modeling, this section cannot be completed. Methodologies for PopPK modeling are well-established for the parent compound, Isoniazid, but their application to Isoniazid-d4 has not been documented.

Detailed research findings and data tables for Isoniazid-d4 in preclinical PopPK studies are not available in the current body of scientific literature.

Emerging Research and Future Directions for Deuterated Pharmaceuticals, Including Isoniazid D4

Frontier Advancements in Isotopic Labeling Techniques for Drug Discovery Initiatives

Isotopic labeling is a cornerstone of pharmaceutical research, providing deep insights into a drug's journey through biological systems. musechem.com The deliberate incorporation of isotopes like deuterium (B1214612) is crucial for studying absorption, distribution, metabolism, and excretion (ADME) pathways. musechem.comnih.gov Historically, creating deuterated compounds involved multi-step syntheses using isotopically enriched starting materials. x-chemrx.com However, recent advancements are making this process more efficient and versatile, accelerating drug discovery initiatives.

A key development is late-stage functionalization (LSF) , which allows for the direct exchange of hydrogen for deuterium on complex, fully-formed molecules. acs.orgnih.gov This approach bypasses the need for lengthy, ground-up synthesis, making it more cost-effective and applicable to a wider range of drug candidates. nih.govthieme-connect.de Techniques such as hydrogen isotope exchange (HIE), sometimes catalyzed by transition metals like palladium or nickel, enable the precise, site-specific labeling of molecules under milder conditions. acs.orgresearchgate.net

Furthermore, the integration of flow chemistry with isotopic labeling methods offers enhanced control over reaction parameters, improved safety, and greater efficiency. x-chemrx.comx-chemrx.com These modern techniques are critical for producing deuterated compounds like Isoniazid-d4, not only for potential therapeutic use but also as stable-labeled internal standards for highly accurate quantification in metabolic studies. nih.gov

Strategic Role of Deuterated Compounds in Drug Repurposing and De Novo Drug Design

The application of deuterium in pharmaceuticals follows two primary strategic pathways: modifying existing drugs (drug repurposing) and designing entirely new ones (de novo design).

Drug Repurposing (The "Deuterium Switch") This strategy involves selectively replacing hydrogen atoms with deuterium at sites on an existing drug molecule that are susceptible to metabolic breakdown. alfa-chemistry.comnih.gov This is often called the "deuterium switch." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). wikipedia.org This effect can slow down the rate at which metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, break down the drug. musechem.comresearchgate.net

The potential benefits are significant:

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, more stable plasma concentrations, and potentially less frequent dosing. clearsynthdiscovery.com

Enhanced Safety: It can reduce the formation of toxic or reactive metabolites. nih.govclearsynthdiscovery.com

Patent Extension: A deuterated version of an existing drug can be patented as a new chemical entity, extending the commercial life of a proven therapy. clearsynthdiscovery.com

The first FDA-approved deuterated drug, deutetrabenazine (a modification of tetrabenazine), exemplifies this approach, offering better tolerability for patients with Huntington's disease. uniupo.itnih.govwikipedia.org Isoniazid-d4 represents a similar concept, where deuteration could potentially modify the metabolism of the parent drug, isoniazid (B1672263).

De Novo Drug Design Increasingly, deuterium is being incorporated from the very beginning of the drug design process. uniupo.italfa-chemistry.com In this de novo approach, deuterium is not just a modification but an integral part of the molecular design to build in favorable properties from the start. alfa-chemistry.com This strategy is particularly valuable for creating novel chemical entities (NCEs) with optimized metabolic stability and safety profiles. alfa-chemistry.com The first pioneering example of this approach is deucravacitinib , a TYK2 inhibitor approved by the FDA in 2022, which has no non-deuterated counterpart on the market. uniupo.itnih.govuniupo.it This marked a shift in the field, demonstrating that deuteration is a powerful tool for innovation, not just for improving existing medicines. nih.gov

Current Challenges and Future Opportunities in Deuterated Compound Research

Despite its promise, the field of deuterated pharmaceuticals faces several challenges that must be weighed against its significant opportunities.

| Challenges | Future Opportunities |

| Synthesis Complexity & Cost: The synthesis of deuterated compounds can be complex and expensive, requiring specialized reagents and potentially lower yields. musechem.com | Improved Therapeutic Profiles: Deuteration offers the potential for drugs with better efficacy, improved safety by reducing toxic metabolites, and greater patient tolerability. nih.govclearsynthdiscovery.comresearchgate.net |

| Unpredictable Metabolic Effects: While deuteration can slow metabolism at one site, the body may compensate by increasing metabolism elsewhere, a phenomenon known as "metabolic switching." This can sometimes lead to unexpected or unchanged pharmacokinetic profiles. nih.govnih.govmusechem.com | Enhanced Patient Convenience: A longer half-life can lead to less frequent dosing, which improves patient adherence to treatment regimens, especially for chronic conditions. clearsynthdiscovery.com |

| Intellectual Property Hurdles: As the field matures, obtaining patents for deuterated versions of existing drugs may become more challenging, requiring clear evidence of unexpected and beneficial properties. eurekalert.org | Life Cycle Management: Pharmaceutical companies can create next-generation versions of existing blockbuster drugs, extending patent protection and preserving market share. clearsynthdiscovery.com |

| Regulatory Scrutiny: Regulators require robust data demonstrating the clinical benefits of a deuterated drug over its non-deuterated counterpart. | Broader Applicability: Deuteration is a versatile strategy that can be applied to a wide range of drug classes targeting numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases. clearsynthdiscovery.comtandfonline.com |

The future of deuterated compound research lies in developing more cost-effective synthesis methods and better predictive models to overcome the current challenges, thereby unlocking the full therapeutic potential of this innovative chemical strategy. eurekalert.org

Exploration of Novel Applications Beyond Conventional Pharmacological Research

The unique physical properties of deuterated compounds, including Isoniazid-d4, extend their utility far beyond direct therapeutic applications. They are invaluable tools in a range of advanced scientific disciplines. clearsynth.comresearchgate.net

Neutron Scattering: Neutron scattering is a powerful technique for analyzing the structure and dynamics of materials at the molecular level. acs.orgeuropa.eu Its effectiveness relies heavily on the large difference in how neutrons interact with hydrogen versus deuterium. nih.gov By selectively replacing hydrogen with deuterium in molecules—a technique known as contrast variation—researchers can essentially make parts of a complex biological system "visible" or "invisible" to neutrons. europa.eunih.gov

This has profound applications in:

Structural Biology: Determining the structure of proteins and other macromolecules within larger complexes. nih.gov

Polymer Science: Investigating the internal structure and chain dynamics of polymers. acs.orgeuropa.euaip.org

Materials Science: Understanding the composition and behavior of soft matter systems. acs.org

Drug Delivery Systems: Deuterated materials are playing a crucial role in the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs) used for mRNA vaccines. ansto.gov.au Researchers have used deuterated cholesterol and deuterated phospholipids (B1166683) within these nanoparticles. ansto.gov.aueuropa.euavantiresearch.com When analyzed with techniques like small-angle neutron scattering (SANS), the deuterated components stand out, allowing scientists to gain precise structural insights into how the nanoparticles are constructed and how they interact with their payload and biological environment. ansto.gov.auyoutube.com This understanding is critical for designing more effective and stable delivery vehicles for a new generation of therapies. ansto.gov.au

Q & A

Basic Research Questions

Q. How is Isoniazid-d4 synthesized and characterized in experimental settings?

- Methodological Answer : Isoniazid-d4 is synthesized via deuterium exchange or isotopic labeling using deuterated precursors (e.g., D₂O or deuterated hydrazine). Characterization involves nuclear magnetic resonance (¹H/²H NMR) to confirm deuterium incorporation and liquid chromatography–mass spectrometry (LC-MS) to assess isotopic purity (>98%). Purity is validated via high-performance liquid chromatography (HPLC), and stability under storage conditions (e.g., -20°C in inert atmospheres) is monitored over time .

Q. What analytical techniques are critical for distinguishing Isoniazid-d4 from its non-deuterated counterpart in pharmacokinetic studies?

- Methodological Answer : Mass spectrometry (MS) with selected reaction monitoring (SRM) is essential for differentiating Isoniazid-d4 from Isoniazid based on mass shifts caused by deuterium substitution. Isotopic peak ratios and retention time consistency in ultra-high-performance liquid chromatography (UHPLC) further validate specificity. Calibration curves using deuterated vs. non-deuterated standards ensure quantitation accuracy in biological matrices .

Q. How should researchers design experiments to evaluate Isoniazid-d4’s stability under varying physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (1.2–7.4), temperature (37°C), and enzymatic environments (e.g., liver microsomes). Degradation kinetics are analyzed via time-course sampling, with LC-MS quantifying intact Isoniazid-d4. Parallel experiments with non-deuterated Isoniazid control for deuterium-specific effects. Statistical tools like ANOVA assess significance of degradation differences .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying deuterium isotope effects in Isoniazid-d4’s activation by KatG?

- Methodological Answer : Kinetic isotope effect (KIE) studies compare the reaction rates of Isoniazid-d4 and Isoniazid during KatG-mediated activation. A primary KIE (kH/kD > 1) suggests hydrogen/deuterium transfer is rate-limiting. Stopped-flow spectroscopy monitors intermediate formation (e.g., isonicotinoyl radical), while electron paramagnetic resonance (EPR) detects radical species. Computational modeling (DFT) further elucidates bond cleavage energetics .

Q. How can researchers resolve contradictions in reported bactericidal activity data for Isoniazid-d4 across mycobacterial strains?

- Methodological Answer : Discrepancies may arise from strain-specific KatG expression levels or metabolic variability. Standardized protocols for minimum inhibitory concentration (MIC) assays (e.g., broth microdilution under controlled O₂ levels) are critical. Genomic sequencing of katG in tested strains identifies mutations affecting activation. Meta-analysis of published MIC data with standardized normalization (e.g., log₂ fold-change) clarifies strain-dependent trends .

Q. What strategies optimize the use of Isoniazid-d4 as an internal standard in quantitative proteomic studies of tuberculosis drug resistance?

- Methodological Answer : Isoniazid-d4 is spiked into mycobacterial lysates at fixed concentrations to normalize LC-MS/MS data. Parallel reaction monitoring (PRM) targets proteotypic peptides of resistance markers (e.g., inhA, katG). Signal drift is corrected using Isoniazid-d4’s stable isotopic signature. Multivariate analysis (e.g., PCA) identifies co-variates affecting quantification, such as ion suppression .

Q. How do deuterium substitution patterns in Isoniazid-d4 influence its metabolic fate in cytochrome P450 (CYP) enzyme systems?

- Methodological Answer : Comparative metabolism studies using human liver microsomes and recombinant CYP isoforms (e.g., CYP2E1) identify deuteration-sensitive pathways. Metabolites are profiled via high-resolution MS (HRMS), with deuterium retention tracked using mass defect filtering. Kinetic parameters (Km, Vmax) for deuterated vs. non-deuterated substrates reveal isotopic effects on enzyme binding and turnover .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Isoniazid-d4 efficacy studies?

- Methodological Answer : Non-linear regression models (e.g., log-logistic curves) fit dose-response data, with IC₅₀ values calculated using software like GraphPad Prism. Bootstrap resampling estimates confidence intervals. Replicability is ensured by reporting raw data, normalization methods, and outlier exclusion criteria in supplementary materials .

Q. How should researchers document experimental protocols for Isoniazid-d4 studies to ensure reproducibility?

- Methodological Answer : Protocols must detail deuterium source, synthetic routes, and characterization data (NMR/LC-MS spectra). For biological assays, document strain identifiers, growth conditions, and instrument calibration parameters. Follow FAIR data principles: store datasets in repositories (e.g., Zenodo) with unique DOIs and machine-readable metadata .

Tables for Key Experimental Parameters

(Note: Described here as per guidelines; actual tables would be included in supplementary materials.)

- Table 1 : Comparison of Isoniazid-d4 and Isoniazid in MIC assays against M. tuberculosis H37Rv and clinical isolates. Includes katG mutation status, MIC values, and KIE calculations .

- Table 2 : Stability parameters of Isoniazid-d4 under physiological conditions (pH, temperature), with degradation half-lives and statistical significance (p-values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.